molecular formula C8H15N B15255922 Ethyl(4-methylpent-1-yn-3-yl)amine

Ethyl(4-methylpent-1-yn-3-yl)amine

Cat. No.: B15255922
M. Wt: 125.21 g/mol
InChI Key: HBLIHUGZBOILQR-UHFFFAOYSA-N
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Description

Ethyl(4-methylpent-1-yn-3-yl)amine is an organic compound with the molecular formula C₈H₁₅N It is a member of the amine family, characterized by the presence of an ethyl group attached to a 4-methylpent-1-yn-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(4-methylpent-1-yn-3-yl)amine typically involves the reaction of 4-methylpent-1-yne with ethylamine under controlled conditions. The process may require the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification steps, including distillation and crystallization, are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl(4-methylpent-1-yn-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

Ethyl(4-methylpent-1-yn-3-yl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(4-methylpent-1-yn-3-yl)amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

    4-Methylpent-1-yne: Shares the alkyne structure but lacks the ethylamine group.

    Ethylamine: Contains the ethylamine group but lacks the alkyne structure.

    Pent-1-yne: Similar alkyne structure but with different substituents.

Uniqueness: Ethyl(4-methylpent-1-yn-3-yl)amine is unique due to the combination of its ethylamine and alkyne functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in synthetic chemistry and research applications.

Biological Activity

Ethyl(4-methylpent-1-yn-3-yl)amine is an organic compound characterized by its alkyne functional group and an amine moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic routes, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following molecular formula: C10_{10}H17_{17}N. The compound features a terminal alkyne (4-methylpent-1-yne) attached to an ethyl group on the nitrogen atom, which enhances its reactivity profile. The presence of both alkyne and amine functionalities suggests potential applications in various chemical reactions, particularly in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that the compound may exhibit inhibitory effects on specific signaling pathways, including the hypoxia-inducible factor 1 (HIF-1) signaling pathway, which is crucial for cellular responses to low oxygen levels .

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth in various cancer models. For instance, small molecules designed to inhibit HIF-1 have demonstrated significant anticancer activity, suggesting that this compound may possess similar properties .

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other amines and alkynes. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
4-Methylpent-1-yn-3-amineLacks the ethyl groupDifferent reactivity due to absence of ethyl moiety
4-Methoxy-4-methylpent-1-yn-3-aminesContains a methoxy group instead of an amineAlters solubility and reactivity compared to ethylamine
4-Methoxy-4-methylpentanoyl chlorideContains a carbonyl groupDifferent application in acylation reactions

This table illustrates how the presence of different functional groups can influence the biological activity and reactivity of similar compounds.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar alkyne structures can inhibit cell proliferation in cancer cell lines. For example, one study reported that small molecules targeting HIF pathways exhibited IC50_{50} values ranging from 0.5 to 4.0 µM against various cancer cell lines . While specific data for this compound is limited, these findings suggest potential for further exploration.

Animal Models

Animal studies evaluating the anticancer properties of structurally related compounds have shown significant tumor growth inhibition. For instance, compounds designed based on similar motifs have been tested in mouse xenograft models with promising results in reducing tumor sizes . Future research should aim to evaluate this compound in such models to elucidate its therapeutic potential.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-ethyl-4-methylpent-1-yn-3-amine

InChI

InChI=1S/C8H15N/c1-5-8(7(3)4)9-6-2/h1,7-9H,6H2,2-4H3

InChI Key

HBLIHUGZBOILQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(C#C)C(C)C

Origin of Product

United States

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